Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate
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Overview
Description
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting because of its unique structure, which combines an indole moiety with a cyanoacrylate group, making it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate typically involves the reaction of 2,3-dihydro-2-methyl-1H-indole with cyanoacrylate under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), which provides a good yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in various bioactive molecules.
Medicine: Research into its potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The cyanoacrylate group can participate in reactions that modify the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
- Indole-3-acetic acid derivatives
Uniqueness
Methyl 2-cyano-3-(2,3-dihydro-2-methyl-1H-indol-1-yl)acrylate is unique due to its combination of an indole moiety with a cyanoacrylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
22560-84-5 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-cyano-3-(2-methyl-2,3-dihydroindol-1-yl)prop-2-enoate |
InChI |
InChI=1S/C14H14N2O2/c1-10-7-11-5-3-4-6-13(11)16(10)9-12(8-15)14(17)18-2/h3-6,9-10H,7H2,1-2H3 |
InChI Key |
IELMCEIHXZGQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C=C(C#N)C(=O)OC |
Origin of Product |
United States |
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